![molecular formula C19H28N4O4 B2622552 N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034284-31-4](/img/structure/B2622552.png)
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as DBO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBO belongs to the class of oxalamide compounds, which have been found to exhibit a range of biological activities.
Scientific Research Applications
Role in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thus, our compound could potentially be used in the design of a wide range of drugs.
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Therefore, our compound could potentially be used in the development of new anticancer drugs.
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . This suggests that our compound could potentially be used in the treatment of viral infections.
Antimalarial Applications
Some synthetic 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . This suggests that our compound could potentially be used in the development of new antimalarial drugs.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . This suggests that our compound could potentially be used in the treatment of microbial and fungal infections.
Antihypertensive Applications
Piperidine derivatives are being utilized as antihypertensive agents . This suggests that our compound could potentially be used in the treatment of hypertension.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . This suggests that our compound could potentially be used in the treatment of pain and inflammation.
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . This suggests that our compound could potentially be used in the treatment of psychiatric disorders.
Mechanism of Action
Target of action
Piperidine derivatives, which “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The targets of these compounds can vary widely depending on their specific structures and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary widely. Some might interact with enzymes or receptors in the body, while others might interfere with the synthesis of essential biomolecules in pathogens .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can be influenced by factors such as the compound’s specific structure, the route of administration, and the patient’s physiological condition .
Result of action
The molecular and cellular effects of “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” would depend on its specific targets and mode of action. These effects could range from the inhibition of a specific pathological process to the alleviation of symptoms of a disease .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide”. These factors can affect the compound’s solubility, stability, and interactions with its targets .
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-22(2)19(26)23-10-8-14(9-11-23)12-20-17(24)18(25)21-13-15-6-4-5-7-16(15)27-3/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMEZQIVWBTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide |
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